AI-942/8012807
Description
Based on analogous compounds, AI-942/8012807 likely features a heterocyclic scaffold with modifications that enhance binding affinity and pharmacokinetic profiles .
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-5-3-4-6-12(9)16-10(2)15-11-7-8-18-13(11)14(16)17/h3-8H,1-2H3 |
InChI Key |
CTFOSXNFSGKLKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Halogenated thienopyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Key Observations :
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